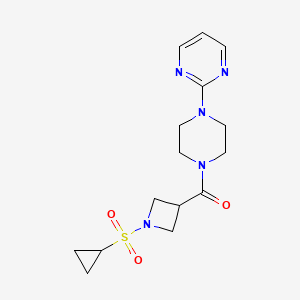
Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 . The IUPAC name for this compound is ethyl 2-methyl [1,6]naphthyridine-3-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate has been reported in the literature . Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate gave ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate in high yield in a one-step reaction with 1,3,5-triazine in the presence of ethanolic sodium ethoxide, or in a two-step procedure with DMF diethyl acetal followed by ring closure with ammonia .
Molecular Structure Analysis
The InChI code for Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is 1S/C12H12N2O2/c1-3-16-12(15)10-6-9-7-13-5-4-11(9)14-8(10)2/h4-7H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate has a density of 1.2±0.1 g/cm^3, a boiling point of 326.5±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.9±3.0 kJ/mol and a flash point of 151.3±26.5 °C . The compound has a molar refractivity of 61.5±0.3 cm^3, and it accepts 4 hydrogen bonds .
Aplicaciones Científicas De Investigación
Synthesis of Naphthyridines : Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate has been utilized in the synthesis of naphthyridines. For example, Balogh, Hermecz, Simon, and Pusztay (2009) reported the synthesis of ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates in a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates by aminomethinylation with 1,3,5-triazine (Balogh, Hermecz, Simon, & Pusztay, 2009).
Antimicrobial Activity : Ramesh and Sreenivasulu (2004) synthesized 2-Methyl-1,8-naphthyridine-3-carbazide from ethyl 2-methyl-1,8-naphthyridine-3-carboxylate and screened its antimicrobial activity (Ramesh & Sreenivasulu, 2004).
Precursor in Naphthyridine Synthesis : Plisson and Chenault (2001) demonstrated the use of ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, a precursor of nalidixic acid, in the synthesis of substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines (Plisson & Chenault, 2001).
Cytotoxic Activity in Cancer Research : Deady, Rogers, Zhuang, Baguley, and Denny (2005) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones derived from 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, showing potent cytotoxicity against various cancer cell lines (Deady et al., 2005).
Synthesis of Pyridone-Carboxylic Acids as Antibacterial Agents : Hirose, Mishio, Matsumoto, and Minami (1982) synthesized pyridone-carboxylic acids with significant antibacterial activity, using ethyl 7-chloro-1, 4-dihydro-4-oxo-1, 8-naphthyridine-3-carboxylate (Hirose, Mishio, Matsumoto, & Minami, 1982).
Neuroprotective Properties : Orozco, de los Ríos, Arias, León, García, Marco, Villarroya, and López (2004) reported on a compound, Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8] naphthyridine-3-carboxylate (ITH4012), which showed neuroprotective properties and acetylcholinesterase inhibition (Orozco et al., 2004).
Acetylcholinesterase Inhibition in Alzheimer's Research : Soriano, Samadi, Chioua, de los Ríos, and Marco-Contelles (2010) synthesized and analyzed ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate for its acetylcholinesterase inhibition, suggesting its potential as a therapeutic agent in Alzheimer's disease (Soriano et al., 2010).
Propiedades
IUPAC Name |
ethyl 2-methyl-1,6-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-7-13-5-4-11(9)14-8(10)2/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTMJRAYGONFAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)





![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)
methanone](/img/structure/B2392401.png)
![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)

![6-[(2-Aminoethyl)amino]pyridine-3-sulfonamide](/img/structure/B2392404.png)
![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)